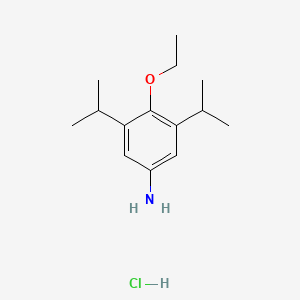![molecular formula C13H20ClN5O B3926244 N-[2-(3-chloro-4-isopropoxyphenyl)ethyl]imidodicarbonimidic diamide](/img/structure/B3926244.png)
N-[2-(3-chloro-4-isopropoxyphenyl)ethyl]imidodicarbonimidic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chloro-4-isopropoxyphenyl)ethyl]imidodicarbonimidic diamide, commonly known as CIIMDA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of CIIMDA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, CIIMDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. CIIMDA has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
CIIMDA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. In particular, CIIMDA has been shown to inhibit the production of prostaglandins, which are involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells. CIIMDA has also been shown to inhibit the replication of certain viruses, including hepatitis B and C viruses.
Vorteile Und Einschränkungen Für Laborexperimente
CIIMDA has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, CIIMDA also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on CIIMDA, including the development of new synthesis methods that are more efficient and cost-effective, the identification of new applications for CIIMDA in medicine, agriculture, and environmental science, and the study of the long-term effects of CIIMDA on human health and the environment. Additionally, further research is needed to fully understand the mechanism of action of CIIMDA and to identify potential drug targets for the treatment of diseases.
Synthesemethoden
CIIMDA can be synthesized through a multistep process that involves the reaction of 3-chloro-4-isopropoxyphenylacetonitrile with ethylenediamine, followed by the reaction of the resulting intermediate with carbon dioxide and ammonium hydroxide. This process yields CIIMDA as a white crystalline solid with a melting point of approximately 220°C.
Wissenschaftliche Forschungsanwendungen
CIIMDA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CIIMDA has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, CIIMDA has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In environmental science, CIIMDA has been studied for its potential use in water treatment due to its ability to adsorb heavy metals.
Eigenschaften
IUPAC Name |
2-[2-(3-chloro-4-propan-2-yloxyphenyl)ethyl]-1-(diaminomethylidene)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O/c1-8(2)20-11-4-3-9(7-10(11)14)5-6-18-13(17)19-12(15)16/h3-4,7-8H,5-6H2,1-2H3,(H6,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLOSACVRFOWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCN=C(N)N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926163.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3926165.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926179.png)
![3,4-dimethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926183.png)
![2-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926188.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3926206.png)
![11-[4-(dimethylamino)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926215.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-dimethylpiperazine](/img/structure/B3926225.png)
![1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3926226.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3926235.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide](/img/structure/B3926238.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3926253.png)
![7-benzoyl-11-(4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926260.png)